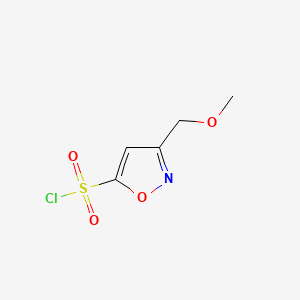
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride is a heterocyclic organic compound with the following chemical structure:
CH3OC6H3SO2Cl
This compound contains an oxazole ring (a five-membered ring containing oxygen and nitrogen atoms) and a sulfonyl chloride functional group. It is used in various applications due to its reactivity and unique properties.
Métodos De Preparación
Synthetic Routes:
The synthesis of 3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride involves several steps. One common synthetic route includes the following:
-
Oxazole Formation:
- Start with 3-methoxybenzaldehyde.
- React it with hydroxylamine hydrochloride to form the oxime.
- Cyclize the oxime using an acid catalyst to obtain the oxazole ring.
-
Sulfonylation:
- Treat the oxazole compound with chlorosulfonic acid (SOCl₂) to introduce the sulfonyl chloride group.
Industrial Production:
Industrial production methods typically involve large-scale reactions and optimized conditions to achieve high yields.
Análisis De Reacciones Químicas
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride undergoes various reactions:
Substitution Reactions: It reacts with nucleophiles (such as amines or alcohols) to replace the sulfonyl chloride group.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under appropriate conditions.
Base-Catalyzed Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents include amines, bases, and reducing agents. Major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride finds applications in:
Medicinal Chemistry: It serves as a building block for designing bioactive compounds.
Materials Science: Used in the synthesis of functional materials.
Agrochemicals: As a precursor for herbicides and fungicides.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For example:
- In medicinal chemistry, it may inhibit specific enzymes or interact with cellular targets.
- In materials science, it contributes to material properties through its functional groups.
Comparación Con Compuestos Similares
While 3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride is unique due to its combination of oxazole and sulfonyl chloride functionalities, similar compounds include other sulfonyl chlorides and oxazole derivatives.
Propiedades
Fórmula molecular |
C5H6ClNO4S |
|---|---|
Peso molecular |
211.62 g/mol |
Nombre IUPAC |
3-(methoxymethyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO4S/c1-10-3-4-2-5(11-7-4)12(6,8)9/h2H,3H2,1H3 |
Clave InChI |
UGDYKRFWLBRNCC-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NOC(=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
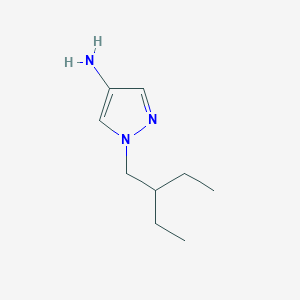
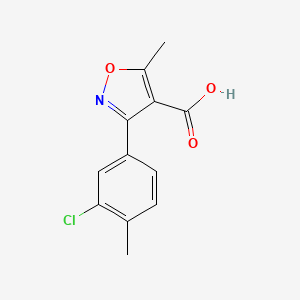
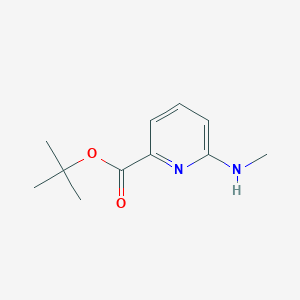
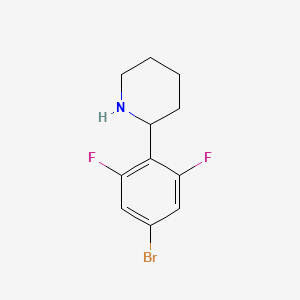

![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)
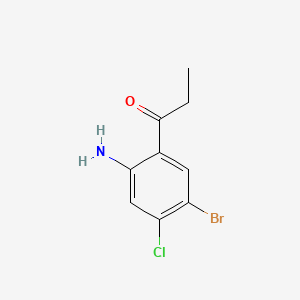
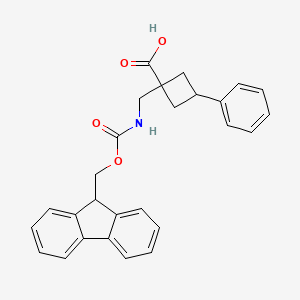

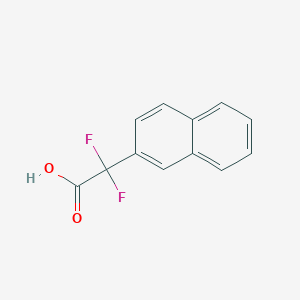
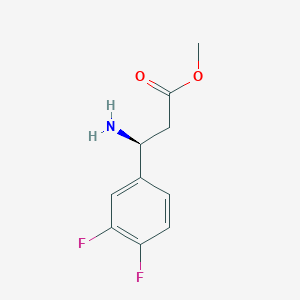
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
